5-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline
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Overview
Description
5-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline typically involves the formation of the quinazoline core followed by the introduction of the pyrazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-dichloroaniline with ethyl acetoacetate in the presence of a base can lead to the formation of the quinazoline core, which can then be further reacted with hydrazine to introduce the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis or metal-catalyzed reactions to enhance yield and reduce reaction times. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline and pyrazole derivatives, which can have different biological activities and applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Afatinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another quinazoline-based drug used for the treatment of non-small cell lung cancer.
Erlotinib: A quinazoline compound that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.
Uniqueness
5-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline is unique due to its specific substitution pattern and the presence of both quinazoline and pyrazole rings.
Properties
Molecular Formula |
C17H13Cl2N3 |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C17H13Cl2N3/c1-10-8-16-12-4-2-3-5-15(12)20-17(22(16)21-10)11-6-7-13(18)14(19)9-11/h2-9,17,20H,1H3 |
InChI Key |
XQVMFQCHRSAEAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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